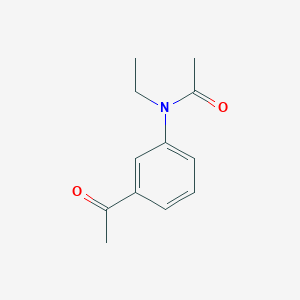

n-(3-Acetylphenyl)-n-ethylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetylphenyl)-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-4-13(10(3)15)12-7-5-6-11(8-12)9(2)14/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHSUNANTLODHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design for N 3 Acetylphenyl N Ethylacetamide

Conventional and Optimized Synthetic Pathways

The production of N-(3-acetylphenyl)-N-ethylacetamide is most commonly approached via a two-step sequential synthesis or a direct acylation reaction. The choice of pathway can depend on precursor availability, desired scale, and optimization parameters.

A widely utilized and extensively documented method for synthesizing this compound involves a two-step process that begins with the acetylation of a primary amine followed by N-alkylation. This sequential approach allows for controlled introduction of the acetyl and ethyl groups onto the aminophenyl scaffold.

Following the successful synthesis of N-(3-acetylphenyl)acetamide, the second step introduces the ethyl group onto the nitrogen atom of the acetamide (B32628). This N-alkylation is accomplished using various ethylating reagents. Common examples include ethyl bromide, dimethyl carbonate, and iodoethane (B44018). chemicalbook.com The reaction is typically carried out in the presence of a base, such as potassium carbonate, to deprotonate the amide nitrogen, making it a more effective nucleophile. One specific laboratory-scale synthesis reported the use of iodoethane to successfully ethylate the intermediate, achieving a high yield. chemicalbook.com

Optimizing process parameters is crucial for maximizing yield and purity while ensuring reaction efficiency. Key parameters include:

Molar Ratios: For the initial acetylation step, a molar ratio of 1:1.5 of 3-aminoacetophenone to acetic anhydride (B1165640) is recommended to ensure the reaction goes to completion.

Catalytic Systems: The efficiency of the N-alkylation step can be significantly improved through the use of catalytic systems. Phase-transfer catalysts, such as Tetrabutylammonium Bromide (TBAB), have been shown to enhance the efficiency of the alkylation by 15–20%.

Reaction Conditions: Temperature and solvent choice are critical. The acetylation step is optimally performed at temperatures between 80–100°C. The subsequent N-alkylation typically requires reflux conditions (80–100°C) in a polar aprotic solvent. Dimethylformamide (DMF) is a commonly used solvent for this purpose. However, from a green chemistry perspective, the use of solvents like DMF is often discouraged, with higher boiling alcohols or lower boiling dipolar aprotic solvents like acetonitrile (B52724) (used under pressure) suggested as potential alternatives. acsgcipr.org

After the reaction is complete, the target compound must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, by-products, and catalysts. Standard protocols include:

Solvent Extraction: The product is typically extracted from the aqueous reaction mixture using an organic solvent like ethyl acetate (B1210297).

Washing: The organic extract is then washed sequentially to remove impurities. A wash with a saturated sodium bicarbonate solution is used to neutralize any remaining acidic components and remove unreacted intermediates. Subsequent washes with water and brine are also common to remove water-soluble impurities. chemicalbook.com

Drying and Evaporation: The purified organic layer is dried over an anhydrous salt, such as magnesium sulfate (B86663) (MgSO4), and the solvent is then removed by evaporation to yield the final product. chemicalbook.com

Interactive Table 1: Summary of Two-Step Synthesis Parameters

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Key Findings |

|---|---|---|---|---|---|

| Acetylation | 3-Aminoacetophenone | Acetic anhydride, Pyridine (B92270)/Triethylamine | - | 80-100°C | A 1:1.5 molar ratio of amine to anhydride ensures complete acetylation. |

| N-Alkylation | N-(3-acetylphenyl)acetamide | Ethyl bromide, Dimethyl Carbonate, or Iodoethane; K2CO3; TBAB (optional) | DMF | 80-100°C (Reflux) | Phase-transfer catalysts like TBAB can increase efficiency by 15-20%. |

| Purification | Crude Product | Ethyl acetate, Saturated NaHCO3, H2O, Brine | - | Room Temp. | Extraction and washing effectively remove unreacted materials and by-products. chemicalbook.com |

An alternative synthetic strategy involves a direct acylation reaction. This method utilizes an N-ethylacetamide precursor which is then acylated with a suitable derivative of 3-acetylbenzoic acid, such as 3-acetylbenzoyl chloride. This reaction is a form of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the N-ethylacetamide precursor attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uklibretexts.org This is followed by the elimination of a chloride ion to form the final amide product. libretexts.org This reaction is typically performed in the presence of a base, like pyridine, to neutralize the hydrogen chloride by-product that is formed. vaia.com

Interactive Table 2: Summary of Acylation Reaction

| Reactants | Reagents/Catalysts | Solvent | Key Reaction Type |

|---|---|---|---|

| N-Ethylacetamide Precursor, 3-Acetylbenzoyl Chloride | Pyridine (Base) | - | Nucleophilic Acyl Substitution. |

Alternative Routes via Brominated Intermediates and Catalytic Hydrogenation

An alternative synthetic pathway to N-arylacetamides can be conceptualized through the use of brominated intermediates followed by catalytic hydrogenation. While direct synthesis of this compound via this specific route is not extensively detailed in the provided results, the principles can be drawn from related transformations. For instance, the synthesis of N-arylacetamides often involves the palladium-catalyzed ortho-C–H bromination or iodination of arylacetamide precursors using N-halosuccinimides. rsc.org This creates a halogenated intermediate that can be further modified.

Catalytic hydrogenation, typically with a palladium on carbon (Pd/C) catalyst, is a widely used method for the reduction of various functional groups. researchgate.netmdpi.com In the context of synthesizing the target molecule, a hypothetical route could involve the hydrogenation of a brominated precursor, such as N-(3-acetyl-X-bromophenyl)-N-ethylacetamide. The Pd/C catalyst, sometimes used with a "poison" like diphenylsulfide to enhance chemoselectivity, can selectively reduce certain functionalities while leaving others, like aromatic rings and carbonyl groups, intact. researchgate.netmdpi.com The choice of solvent and the potential use of catalyst poisons like ethylenediamine (B42938) are crucial for achieving the desired selectivity, preventing the reduction of the acetyl group or the aromatic nitrile if present. researchgate.net This method offers a pathway to introduce substituents or to dehalogenate precursors at a late stage of the synthesis.

Synthesis from 3'-Acetamidoacetophenone (B28966) and Haloethane Derivatives

A direct and common method for the synthesis of this compound involves the N-alkylation of 3'-Acetamidoacetophenone. chemicalbook.com This reaction utilizes a haloethane derivative, such as iodoethane, as the ethylating agent. chemicalbook.com

In a typical procedure, 3'-Acetamidoacetophenone is treated with a base, such as potassium hydroxide (B78521) (KOH), in a suitable solvent like acetone (B3395972) (ME2CO). chemicalbook.com The base deprotonates the amide nitrogen, forming an amide anion which then acts as a nucleophile. Subsequent addition of iodoethane leads to the formation of the N-ethyl bond, yielding N-(3-acetyl-phenyl)-N-ethyl-acetamide. chemicalbook.com The reaction is typically stirred at room temperature overnight. chemicalbook.com Workup involves concentrating the reaction mixture, redissolving the residue in an appropriate organic solvent like ethyl acetate (EtOAc), washing with water and brine, and drying over a drying agent like magnesium sulfate (MgSO4). chemicalbook.com Evaporation of the solvent yields the final product. chemicalbook.com

This method is advantageous due to the ready availability of the starting materials, 3'-Acetamidoacetophenone and haloethanes. chemicalbook.com The reaction conditions are generally mild, although the use of strong bases and alkylating agents requires careful handling. derpharmachemica.com

Table 1: Reaction Parameters for Synthesis from 3'-Acetamidoacetophenone

| Parameter | Value |

| Starting Material | 3'-Acetamidoacetophenone |

| Reagents | Potassium Hydroxide (KOH), Iodoethane |

| Solvent | Acetone (ME2CO) |

| Reaction Time | Overnight |

| Temperature | Room Temperature |

| Product | N-(3-acetyl-phenyl)-N-ethyl-acetamide |

| Yield | 100% (crude) |

| Data sourced from ChemicalBook synthesis description. chemicalbook.com |

Advanced Synthetic Approaches and Scalability Considerations

For larger-scale production, more advanced and efficient synthetic methods are necessary. These include the use of continuous flow reactors and microwave-assisted synthesis to improve yield, reduce reaction times, and enhance safety and scalability.

Implementation of Continuous Flow Reactor Systems for Industrial Production

Continuous flow chemistry offers significant advantages for the industrial-scale synthesis of amides like this compound. prolabas.comthieme-connect.dersc.org Flow reactors, such as microreactors or packed-bed reactors, enable precise control over reaction parameters like temperature, pressure, and residence time, leading to improved consistency and yield. youtube.comresearchgate.net

For N-alkylation reactions, flow systems can handle hazardous reagents and exothermic reactions more safely than traditional batch processes. pharmtech.com The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, allowing for rapid reactions at elevated temperatures and pressures that might be unsafe in a batch setting. youtube.com For instance, a process could be designed where a stream of 3'-acetamidoacetophenone and a base is mixed with a stream of an ethylating agent in a heated flow reactor. thieme-connect.de The product stream would then be collected continuously, potentially integrating purification steps online. pharmtech.com

The use of packed-bed reactors with solid-supported catalysts or reagents can further simplify the process by eliminating the need for downstream separation of the catalyst. escholarship.org This approach is highly automatable and can be scaled up by running multiple reactors in parallel or by extending the operation time. d-nb.info This makes continuous flow synthesis a highly attractive option for the efficient and safe production of kilograms of material per day. youtube.com

Microwave-Assisted Synthetic Enhancements

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the N-alkylation of amides. ijrbat.inrsc.orgajrconline.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. ajrconline.orgderpharmachemica.com

In the context of synthesizing this compound, a microwave-assisted approach could significantly shorten the reaction time for the N-alkylation of 3'-acetamidoacetophenone. derpharmachemica.comijrbat.in A study on microwave-assisted N-alkylation of substituted acetanilides demonstrated that reactions could be completed in seconds to minutes at 600 Watts, achieving high yields. ijrbat.in Such a procedure often involves the use of a base, an alcohol as a solvent, and a phase transfer catalyst like tetrabutyl ammonium (B1175870) hydrogen sulphate. ijrbat.in

Microwave reactors provide precise temperature and pressure control, enhancing reaction safety and reproducibility. nih.gov The efficiency of microwave heating can also enable the use of less reactive alkylating agents or milder reaction conditions. For derivatization, such as the reaction of this compound with N,N-dimethylformamide dimethylacetal, microwave reactors have been used to drive the reaction to completion in as little as 10 minutes at 180°C. chemicalbook.com

Table 2: Comparison of Conventional vs. Microwave-Assisted N-Alkylation

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to overnight | Seconds to minutes |

| Yield | Often lower to moderate | Generally higher |

| Energy Efficiency | Lower | Higher |

| Process Control | Less precise | Highly precise |

| Scalability | Can be challenging | Amenable to automated, continuous processes |

| This table presents a generalized comparison based on literature. ijrbat.inajrconline.orgderpharmachemica.com |

Synthetic Transformations for Derivatization and Analog Preparation

The functional groups on this compound provide handles for further chemical modifications, allowing for the preparation of various analogs, including isotopically labeled versions for research purposes.

Preparation of Site-Specific Deuterated Analogs via Ketone Functionalization

The acetyl group's ketone functionality is a prime target for introducing isotopic labels, such as deuterium (B1214612). Site-specific deuteration is valuable for mechanistic studies and as internal standards in analytical chemistry. acs.orgnih.gov

A common method for introducing deuterium at the α-position to a ketone is through acid- or base-catalyzed hydrogen-deuterium exchange. libretexts.org By treating this compound with a deuterium source like deuterium oxide (D₂O) in the presence of an acid catalyst (e.g., DCl) or a base, the α-hydrogens on the acetyl group can be replaced with deuterium atoms. libretexts.orgresearchgate.net The extent of deuteration can be controlled by the reaction conditions and the amount of D₂O used. libretexts.org This exchange occurs via the formation of an enol or enolate intermediate. libretexts.org

Another approach involves the reductive deuteration of the ketone. acs.org For example, using a system like Mg/BrCH₂CH₂Br/D₂O can reduce the ketone to an α-deuterated alcohol. acs.org While this modifies the ketone, it demonstrates a practical method for introducing deuterium. For preparing a deuterated version of the parent compound, methods that preserve the ketone are preferred. Isotope exchange processes are often favored as they avoid the need for multi-step syntheses from deuterated starting materials. researchgate.netclearsynth.com

Table 3: Methods for Ketone Deuteration

| Method | Reagents | Outcome |

| Acid-Catalyzed Exchange | D₂O, DCl (catalyst) | Replacement of α-hydrogens with deuterium |

| Base-Catalyzed Exchange | D₂O, Base (e.g., NaOD) | Replacement of α-hydrogens with deuterium |

| Reductive Deuteration | Mg, BrCH₂CH₂Br, D₂O | Reduction of ketone to α-deuterated alcohol |

| Information compiled from various deuteration strategy sources. libretexts.orgresearchgate.netacs.org |

Methodologies for Introducing Diverse Substituents

Introducing a variety of chemical groups onto the this compound scaffold can lead to a library of analogues for further research. These modifications primarily target the aromatic ring through electrophilic aromatic substitution (EAS) reactions. The existing substituents on the ring—the acetyl group and the N-ethylacetamido group—will direct the position of any new incoming substituent.

The acetyl group (-COCH₃) is an electron-withdrawing group and a meta-director. ualberta.cayoutube.comchegg.com It deactivates the aromatic ring towards electrophilic attack but directs incoming electrophiles to the positions meta to it (C4 and C6). The N-ethylacetamido group [-N(Et)C(O)CH₃] is also a deactivating group due to the electron-withdrawing nature of the carbonyl adjacent to the nitrogen, but the nitrogen's lone pair can participate in resonance, directing ortho and para. However, the directing effect is generally governed by the strongest activating or deactivating group present. In this case, both are deactivating, but the acetyl group's meta-directing effect is typically dominant in Friedel-Crafts and similar reactions. ualberta.ca

Table 1: Potential Electrophilic Aromatic Substitution Reactions on this compound

| Reaction | Reagents | Potential Product(s) |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of Br or Cl at the C4/C6 positions. |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group (NO₂) at the C4/C6 positions. |

| Friedel-Crafts Acylation | Acyl chloride (RCOCl), AlCl₃ | Introduction of an acyl group (RCO-) at the C4/C6 positions. ualberta.ca |

| Friedel-Crafts Alkylation | Alkyl halide (R-X), AlCl₃ | Introduction of an alkyl group (R-) at the C4/C6 positions. |

| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid group (SO₃H) at the C4/C6 positions. |

It is important to note that the reaction conditions for these substitutions would need to be carefully optimized. The presence of two deactivating groups makes the ring significantly less reactive than benzene (B151609), potentially requiring harsher conditions for the substitution to occur. masterorganicchemistry.com

Another strategy for diversification involves modifying the existing functional groups. For instance, the ketone of the acetyl group can be reduced to a secondary alcohol. This alcohol can then be used in subsequent reactions, such as esterification or etherification, to introduce a wide array of substituents.

Furthermore, "click chemistry," specifically the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), offers a powerful method for creating diverse structures. nih.gov This would involve first introducing an alkyne or azide (B81097) functionality onto the core molecule. For example, a precursor like 4-hydroxyacetophenone could be propargylated and then carried through the main synthetic sequence. The terminal alkyne on the final product could then be reacted with various organic azides to append a 1,2,3-triazole ring linked to different substituents. nih.gov

Reaction Mechanisms and Chemical Transformations of N 3 Acetylphenyl N Ethylacetamide

Intrinsic Reactivity of Functional Groups

The reactivity of N-(3-Acetylphenyl)-N-ethylacetamide is largely centered around its acetyl group, aromatic ring, and amide bond. Each of these components exhibits characteristic reactions under specific conditions.

The acetylphenyl moiety of this compound can undergo oxidation to form quinone species. nih.gov This transformation is typically achieved using strong oxidizing agents. For instance, reagents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can oxidize the aromatic ring, leading to the formation of corresponding quinones. Quinones are a class of compounds characterized by a fully conjugated cyclic dione (B5365651) structure and are often highly reactive electrophiles. nih.gov The formation of these species is a significant metabolic pathway for many aromatic compounds. nih.gov

Table 1: Oxidation Reactions of this compound

| Oxidizing Agent | Product Type |

| Potassium Permanganate (KMnO4) | Quinone |

| Chromium Trioxide (CrO3) | Quinone |

The carbonyl group of the acetyl moiety in this compound is susceptible to reduction to the corresponding alcohol. This transformation can be accomplished using various reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and the more powerful lithium aluminum hydride (LAH). wikipedia.orgnumberanalytics.combyjus.com Sodium borohydride is a mild and selective reducing agent, typically used for the reduction of aldehydes and ketones. numberanalytics.comwikipedia.org Lithium aluminum hydride is a more potent reducing agent capable of reducing a wider range of functional groups, including esters, carboxylic acids, and amides, in addition to aldehydes and ketones. wikipedia.orgbyjus.com The reduction of the acetyl group yields N-(3-(1-hydroxyethyl)phenyl)-N-ethylacetamide.

Table 2: Reduction of the Acetyl Group in this compound

| Reducing Agent | Product |

| Sodium Borohydride (NaBH4) | N-(3-(1-hydroxyethyl)phenyl)-N-ethylacetamide |

| Lithium Aluminum Hydride (LiAlH4) | N-(3-(1-hydroxyethyl)phenyl)-N-ethylacetamide |

The benzene (B151609) ring of this compound can participate in electrophilic aromatic substitution (EAS) reactions. uci.edu In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The N-ethylacetamido group is an ortho, para-directing activator, while the acetyl group is a meta-directing deactivator. The outcome of the substitution will depend on the interplay of these directing effects and the reaction conditions. A common example of an EAS reaction is the Friedel-Crafts acylation or alkylation, which typically employs a Lewis acid catalyst like aluminum chloride (AlCl3). masterorganicchemistry.comsigmaaldrich.com The reaction of this compound with an acyl chloride in the presence of AlCl3 would introduce another acyl group onto the aromatic ring. sigmaaldrich.com The position of this new substituent would be influenced by the existing groups on the ring. youtube.com

The amide bond in this compound can be cleaved through hydrolysis, a reaction that can be catalyzed by acid or base. psu.edu The kinetics of N-substituted amide hydrolysis can be complex and are influenced by factors such as pH and temperature. psu.edu Generally, the reaction is first-order in both the amide and the catalyst (acid or base). At near-neutral pH, the rate of hydrolysis can be significantly slower. psu.edu Thermodynamically, amide hydrolysis is typically a favorable process, though it often requires significant activation energy, making amides relatively stable under physiological conditions. The mechanism often involves nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the amide. psu.edu

Mechanistic Insights into Amide Formation Reactions

The synthesis of this compound itself provides insight into amide formation reactions. A common route involves the acylation of N-ethyl-3-aminoacetophenone. This reaction proceeds through a nucleophilic addition-elimination mechanism. shout.educationsavemyexams.comchemguide.co.uk The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent like acetyl chloride or acetic anhydride (B1165640). shout.educationsavemyexams.com This initial addition step forms a tetrahedral intermediate. Subsequently, a leaving group (such as a chloride ion) is eliminated, and a proton is lost from the nitrogen, reforming the carbonyl double bond and yielding the final amide product. shout.educationchemguide.co.ukchemguide.co.uk

Influence of Reaction Conditions on Selectivity and Yield

The selectivity and yield of reactions involving this compound are highly dependent on the reaction conditions. For instance, in the synthesis of the compound via acetylation and subsequent alkylation of 3-aminoacetophenone, the choice of solvent, temperature, and catalyst can significantly impact the outcome. Using polar aprotic solvents like dimethylformamide (DMF) can facilitate the alkylation step. The use of a phase-transfer catalyst can also enhance the efficiency of the reaction. Temperature control is crucial; elevated temperatures can increase the reaction rate but may also lead to the formation of side products. For example, in catalytic hydrogenation reactions involving related intermediates, temperature and pressure are critical parameters for achieving high yield and selectivity.

Role in Multi-Step Reaction Sequences (e.g., Zaleplon Synthesis Intermediates)

The synthesis of Zaleplon from this compound involves a series of well-defined reaction steps. These steps are designed to build the complex pyrazolopyrimidine structure of the final drug molecule.

A common synthetic route begins with the reaction of this compound with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). chemicalbook.com This reaction typically occurs at elevated temperatures, sometimes facilitated by microwave irradiation to shorten the reaction time. chemicalbook.com The product of this step is N-[3-(3-dimethylaminoacryloyl)phenyl]-N-ethylacetamide. chemicalbook.comsimsonpharma.com

This intermediate is then condensed with 3-amino-4-cyanopyrazole. psu.edugoogle.com This cyclization reaction is a critical step in forming the pyrazolopyrimidine core of Zaleplon. The reaction is often carried out in an acidic medium, such as acetic acid, or in the presence of other organic or inorganic acids. psu.edugoogle.comgoogle.com The use of different solvents and catalysts can influence the reaction's yield and purity. google.com

Several patents describe variations and improvements to this general synthetic pathway. For instance, some methods employ milder bases for the initial N-alkylation step to produce this compound, aiming for higher yields and fewer impurities. google.com Other approaches focus on optimizing the cyclization conditions to improve the efficiency of Zaleplon formation. google.com

The following table summarizes a typical reaction sequence for the synthesis of Zaleplon starting from this compound.

| Step | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |

| 1 | This compound | N,N-dimethylformamide dimethyl acetal | Microwave irradiation, 180°C | N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide |

| 2 | N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide | 3-Amino-4-cyanopyrazole | Acetic acid, reflux | Zaleplon |

It is important to note that while this outlines a general pathway, specific industrial-scale production methods may involve proprietary modifications to optimize yield, purity, and cost-effectiveness. psu.edugoogle.com

Advanced Spectroscopic Characterization and Structural Elucidation of N 3 Acetylphenyl N Ethylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, offering deep insights into the chemical environment of individual atoms.

Proton NMR (¹H NMR) Chemical Shift Analysis and Signal Assignment

Proton NMR spectroscopy of N-(3-acetylphenyl)-N-ethylacetamide reveals a distinct pattern of signals corresponding to the various hydrogen atoms within the molecule. The chemical shifts (δ) are measured in parts per million (ppm) and provide information about the electronic environment of the protons.

A typical ¹H NMR spectrum would show signals for the aromatic protons, the ethyl group protons, and the acetyl group protons. The aromatic protons on the phenyl ring typically appear in the downfield region (around 7.4-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the ethyl group's methylene (B1212753) (-CH2-) would appear as a quartet, while the methyl (-CH3) protons would be a triplet, a result of spin-spin coupling with each other. The methyl protons of the N-acetyl and the 3-acetyl groups would each appear as singlets, but at different chemical shifts due to their distinct chemical environments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | ~7.4 - 8.0 | Multiplet |

| Ethyl -CH₂- | ~3.8 | Quartet |

| Acetyl -CH₃ (on ring) | ~2.6 | Singlet |

| N-Acetyl -CH₃ | ~1.9 | Singlet |

| Ethyl -CH₃ | ~1.1 | Triplet |

Note: The exact chemical shifts can vary slightly depending on the solvent used for the analysis.

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the two acetyl groups are characteristically found in the most downfield region of the spectrum (typically >160 ppm). The aromatic carbons also appear in the downfield region, though generally at lower chemical shifts than the carbonyl carbons. The carbons of the ethyl group and the methyl carbons of the acetyl groups appear in the more upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | ~198 |

| C=O (Amide) | ~171 |

| Aromatic C (quaternary) | ~138 - 143 |

| Aromatic C-H | ~122 - 132 |

| Ethyl -CH₂- | ~44 |

| Acetyl -CH₃ (on ring) | ~27 |

| N-Acetyl -CH₃ | ~22 |

| Ethyl -CH₃ | ~13 |

Note: These are approximate values and can vary based on experimental conditions.

Advanced Multi-Dimensional NMR Techniques (e.g., for Deuterated Analogs)

To unambiguously assign proton and carbon signals and to elucidate the connectivity between atoms, advanced multi-dimensional NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) establish correlations between coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively.

For instance, in the context of related compounds, deuterated analogs such as (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide-d5 have been utilized. pharmaffiliates.com The use of deuterated standards helps in identifying and quantifying the main compound and its related substances, where the deuterium (B1214612) labels provide a clear signal distinction in the NMR spectrum.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis of Functional Group Vibrations

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups.

Key vibrational frequencies include the strong stretching vibrations of the two carbonyl groups (ketone and amide), which are expected to appear in the region of 1650-1750 cm⁻¹. The C-N stretching vibration of the amide and the C-H stretching vibrations of the aromatic and aliphatic parts of the molecule also give rise to distinct peaks.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | ~1680 |

| C=O (Amide) | Stretch | ~1660 |

| C-N (Amide) | Stretch | ~1370 |

| Aromatic C-H | Stretch | ~3000 - 3100 |

| Aliphatic C-H | Stretch | ~2850 - 3000 |

| Aromatic C=C | Stretch | ~1400 - 1600 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets from which ions are generated.

The ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The exact mass measurement of this ion can be used to confirm the elemental composition of the molecule. Further fragmentation of this parent ion in the mass spectrometer (MS/MS) can yield daughter ions that provide valuable information about the molecule's structure, such as the loss of the acetyl or ethyl groups.

Chromatographic Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy. nih.gov In the case of this compound, reversed-phase HPLC (RP-HPLC) is the method of choice for verifying its purity and quantifying any non-volatile impurities.

In a patent describing a synthesis method for this compound, it was reported that a purity of over 99.8% was achieved and verified by HPLC, underscoring the effectiveness of this technique for quality control. While the specific chromatographic conditions were not detailed in the available literature, a representative HPLC method can be outlined based on the chemical properties of the compound.

A typical RP-HPLC method would utilize a C18 stationary phase, which is effective for retaining and separating aromatic compounds like this compound. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the elution of any impurities with different polarities. Detection is typically performed using a UV detector set at a wavelength where the analyte and its potential impurities exhibit strong absorbance.

The validation of such an HPLC method would involve assessing its specificity, linearity, accuracy, precision, and robustness to ensure reliable and consistent results. The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Representative HPLC Parameters for Purity Verification

| Parameter | Illustrative Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or similar |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min, 30-90% B; 20-25 min, 90% B; 25.1-30 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table provides an illustrative example of an HPLC method. The actual method would need to be developed and validated specifically for this compound.

X-ray Crystallography for Solid-State Structural Confirmation and Conformational Preferences

X-ray crystallography is an analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is unparalleled in its ability to determine the precise molecular structure, bond lengths, bond angles, and conformational preferences of a compound in its solid state.

As of the current literature review, there are no publicly available reports on the single-crystal X-ray structure of this compound or its direct derivatives. The successful application of this technique is contingent on the ability to grow a single crystal of suitable size and quality, which can be a challenging and time-consuming process.

If a suitable crystal were to be obtained, X-ray diffraction analysis would provide invaluable insights into the solid-state conformation of the molecule. This would include the dihedral angles between the phenyl ring and the acetyl and acetamide (B32628) side chains, as well as the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. This information is not only of academic interest but also has practical implications for understanding the physical properties of the solid material, such as its melting point, solubility, and stability.

Computational Chemistry and Theoretical Investigations of N 3 Acetylphenyl N Ethylacetamide

Electronic Structure and Bonding Analysis via Quantum Mechanics

Quantum mechanics is the foundation for understanding the electronic structure and bonding in N-(3-Acetylphenyl)-N-ethylacetamide. These methods provide a detailed picture of how electrons are distributed within the molecule and how they participate in chemical bonds.

Density Functional Theory (DFT) is a widely used computational method for quantum mechanical calculations in chemistry and materials science. researcher.life DFT methods, such as those employing the B3LYP functional, are utilized to predict the geometries and energies of reactive intermediates and transition states. osu.edu For acetamide (B32628) derivatives, DFT calculations can elucidate local reactivity through the analysis of Fukui functions. nih.govresearchgate.net The choice of basis sets, such as the 6-31G(d) or def2-TZVP, is crucial for obtaining accurate thermodynamic parameters. nih.govnih.gov

DFT can be used to study the effect of substituents on the delocalization of nitrogen's lone-pair electrons. nih.gov For instance, in related N,N-diacylaniline derivatives, DFT calculations at the B3LYP/6–31G* level have shown that the amide and aryl planes are often nearly perpendicular to each other. arabjchem.org The rotational barriers within the molecule, such as the rotation around the C-N amide bond, can be predicted using DFT, providing insight into the molecule's flexibility and conformational preferences. arabjchem.org

Table 1: Representative DFT Functionals and Basis Sets for Acetamide Derivative Studies

| DFT Functional | Basis Set | Typical Applications |

| B3LYP | 6-31G(d) | Geometry optimization, electronic properties, local reactivity analysis. nih.govscispace.com |

| B3LYP | 6-311G** | Geometrical parameter predictions and correlation with experimental data. mdpi.com |

| X3LYP | def2-TZVP | Calculation of thermodynamic parameters and reaction mechanisms. nih.gov |

| CAM-B3LYP | def2-TZVP | Studies involving non-covalent interactions and transition states. nih.gov |

This table is illustrative and based on common computational practices for similar molecules.

Ab initio molecular orbital calculations provide a high level of theory for investigating molecular energetics. Methods like the second-order Møller-Plesset (MP2) perturbation theory can be used to compute points on the potential energy surface of molecules like N-methylacetamide, which serves as a model for the peptide bond present in this compound. nasa.gov These calculations are crucial for understanding intramolecular and intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net

For instance, in diacetamide, molecules are connected via C=O---HN hydrogen bonds in the crystalline state. nih.gov Ab initio calculations can quantify the strength of these interactions and their effect on the molecular geometry, such as the elongation of the C=O bond and shortening of the C-N bond. nih.gov The Correlation Corrected Vibrational Self-Consistent Field (CC-VSCF) method, when applied to an ab initio potential energy surface, can accurately predict vibrational frequencies, offering deeper insight into the molecule's dynamics. nasa.gov

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is not static, and the molecule can exist in various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers that separate them. This is achieved by mapping the potential energy surface (PES) of the molecule.

For model compounds like N-methylacetamide, the PES has been extensively studied to understand the cis and trans isomers of the amide linkage and the transition states that connect them. emory.edu Full and fragmented potential energy surfaces for N-methylacetamide have been developed using Permutationally Invariant Polynomials (PIPs). researchgate.net These advanced techniques allow for a comprehensive description of the molecule's energy landscape. emory.eduunimi.it Machine-learning approaches are also being developed to create highly accurate potential energy surfaces at the CCSD(T) level of theory from lower-level DFT or MP2 calculations. emory.eduarxiv.org

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and transition states. researchgate.netrsc.org For reactions involving acetamide derivatives, DFT can be used to model the reaction pathways.

One example is the thermal decomposition of N-substituted diacetamides, where a proposed mechanism involves a six-membered transition state with the abstraction of an α-hydrogen. nih.gov Computational studies can calculate the activation energies for different proposed mechanisms, allowing for a comparison with experimental data. nih.gov The distortion/interaction model, also known as the activation strain model, is a theoretical tool used to quantify the geometrical distortion that reactants undergo to form the transition state and the strength of the interaction between them in the transition state. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict various spectroscopic parameters, which aids in the interpretation of experimental spectra. For this compound, the prediction of NMR chemical shifts is particularly valuable for structure elucidation.

While there are empirical methods for approximating proton NMR chemical shifts, quantum chemical calculations offer a more rigorous approach. pdx.edu The chemical shifts of aromatic protons and carbons in N-(aryl)-substituted acetamides can be calculated by adding incremental shifts due to the substituents on the benzene (B151609) ring to the chemical shift of a benzene proton or carbon. znaturforsch.com DFT calculations can also be used to predict vibrational spectra (e.g., IR and Raman), where the calculated frequencies can be compared with experimental data to identify different vibrational modes. nih.gov For complex molecules, electronic descriptors obtained from low-cost DFT methods can be used with neural networks to predict absorption spectra. nih.gov

Table 2: Experimentally Observed ¹H-NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (ethyl) | 1.11 | triplet | 7.0 |

| CH₃ (acetyl) | 1.82 | singlet | |

| CH₃ (acetyl) | 3.31 | singlet | |

| CH₂ (ethyl) | 3.77 | quartet | 7.0, 14.0 |

| Ph-H | 7.56 | doublet | 8.0 |

| Ph-H | 7.65 | triplet | 8.0 |

| Ph-H | 7.88 | singlet | |

| Ph-H | 8.06 | doublet | 8.0 |

Source: Data extracted from synthesis information. chemicalbook.com

Advanced Theoretical Models for Solvent Effects and Molecular Interactions

The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. Advanced theoretical models are employed to account for these solvent effects.

Combined quantum mechanical and molecular mechanical (QM/MM) simulations are one such approach, where the solute is treated with a high-level quantum mechanical method, and the surrounding solvent molecules are treated with a more computationally efficient molecular mechanical force field. researchgate.net This allows for the study of properties like charge polarization of the solute in solution. researchgate.net Ab initio molecular dynamics simulations can also be used to study the effects of explicit water molecules on the properties of acetamides along a reaction pathway, such as the cis-trans isomerization of the amide bond. nih.gov These simulations can reveal detailed information about the changes in solvation structure that accompany chemical transformations. nih.gov

Applications and Significance in Contemporary Organic Chemistry and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Scaffolds

The compound serves as a fundamental building block for constructing more intricate molecular architectures. Its bifunctional nature allows for sequential or orthogonal modifications, making it a valuable precursor in multistep syntheses.

A primary application of N-(3-Acetylphenyl)-n-ethylacetamide is its role as a key intermediate in the synthesis of Zaleplon. psu.edunih.gov Zaleplon is a non-benzodiazepine hypnotic agent used for the management of insomnia. nih.govresearchgate.net The synthesis of Zaleplon often involves the initial preparation of this compound. psu.educhemicalbook.com This intermediate is then typically reacted with N,N-dimethylformamide dimethylacetal to form an enaminone, N-[3-(3-dimethylamino-1-oxo-2-propenyl)phenyl]-N-ethylacetamide. psu.educhemicalbook.comchemicalbook.com This subsequent molecule is a direct precursor that is cyclized with 3-amino-4-cyanopyrazole to yield Zaleplon. psu.educhemicalbook.comgoogle.comresearchgate.net Various synthetic routes have been developed to optimize this process, highlighting the centrality of this compound in the production of this pharmaceutical agent. psu.eduwipo.int

Table 1: Key Intermediates in Zaleplon Synthesis

| Compound Name | CAS Number | Molecular Formula | Role |

| This compound | 200630-96-2 | C12H15NO2 | Starting Intermediate |

| N-[3-(3-Dimethylamino-1-oxo-2-propenyl)phenyl]-N-ethylacetamide | 96605-66-2 | C15H20N2O2 | Direct Precursor to Zaleplon |

| 3-Amino-4-cyanopyrazole | C4H4N4 | Cyclization Partner | |

| Zaleplon | 151319-34-5 | C17H15N5O | Final Product |

This table provides a simplified overview of the key compounds involved in a common synthetic route to Zaleplon, starting from this compound.

Beyond its role in Zaleplon synthesis, this compound is a valuable building block in heterocyclic chemistry. The acetyl group can participate in condensation reactions to form various heterocyclic rings, such as pyrazoles, pyrimidines, and others. researchgate.netresearchgate.net The presence of the N-ethylacetamide group can influence the electronic properties and reactivity of the molecule, and can be further modified. This makes it a versatile starting material for creating diverse molecular scaffolds with potential applications in medicinal chemistry and materials science. pharmaffiliates.com

Potential in the Design and Production of Polymers and Specialty Materials with Specific Properties

There is growing interest in the use of this compound in the production of polymers and other specialized materials. The reactive functional groups on the molecule can be utilized for polymerization reactions. For instance, the acetyl group could be a site for creating polymer backbones or for grafting side chains onto existing polymers. The aromatic ring and amide functionality can contribute to the thermal stability and mechanical properties of the resulting materials. While extensive research in this specific area is still emerging, the structural attributes of this compound suggest its potential as a monomer or a modifying agent in the synthesis of polymers with tailored properties.

Comparative Studies with Structural Analogs: Reactivity and Synthetic Utility

The reactivity and synthetic utility of this compound can be better understood through comparison with its structural analogs. For example, altering the position of the acetyl group on the phenyl ring (e.g., to the para position in N-(4-acetylphenyl)-N-ethylacetamide) can significantly impact the molecule's reactivity in electrophilic substitution reactions and its utility in specific synthetic pathways. Similarly, changing the N-alkyl group from ethyl to other groups can influence steric hindrance and the electronic nature of the amide, thereby affecting reaction kinetics and product yields. dntb.gov.ua Studies on related phenylacetamide derivatives have shown that substitutions on the phenyl ring can lead to a wide range of biological activities, including antibacterial and nematicidal properties. nih.gov

Table 2: Structural Analogs and Their Potential Variations

| Compound Name | Key Structural Difference from this compound | Potential Impact |

| N-(4-Acetylphenyl)-n-ethylacetamide | Position of the acetyl group (para vs. meta) | Altered electronic effects and steric hindrance, potentially leading to different reactivity and biological activity. |

| N-(3-Acetylphenyl)-n-methylacetamide | N-alkyl group (methyl vs. ethyl) | Modified steric and electronic properties of the amide group, which could influence reaction rates and product selectivity. |

| N-Ethylacetamide | Lacks the 3-acetylphenyl group | Serves as a simpler model compound for studying the properties of the N-ethylacetamide functional group. sigmaaldrich.cnchemicalbook.comhmdb.canih.gov |

| N-Acetyltyramine | Contains a hydroxyphenyl group instead of an acetylphenyl group | The hydroxyl group introduces different reactivity and potential for hydrogen bonding. nih.gov |

This table illustrates how minor structural modifications can lead to different chemical properties and potential applications.

Design Principles Based on Structural Uniqueness and Functional Group Interplay

The synthetic utility of this compound is rooted in the interplay between its functional groups. The acetyl group, an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but also provides a handle for various condensation and oxidation-reduction reactions. The N-ethylacetamide group, on the other hand, is an ortho-, para-director, though its directing influence is modulated by the deactivating effect of the acetyl group. This unique electronic and steric environment dictates the regioselectivity of further chemical transformations. The ability to selectively react one functional group in the presence of the other is a key principle in designing synthetic routes that utilize this compound.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes in the chemical and pharmaceutical industries. researchgate.netscielo.br This involves minimizing waste, reducing energy consumption, and using less hazardous substances. tandfonline.comhumanjournals.com For the synthesis of acetamides like N-(3-Acetylphenyl)-N-ethylacetamide, future research is likely to focus on several key areas:

Catalyst-Free and Solvent-Free Conditions: Research has shown the potential for N-acylation reactions to be carried out without the need for catalysts and, in some cases, without solvents, which significantly reduces the environmental impact. scielo.brorientjchem.org

Use of Greener Solvents: When solvents are necessary, the focus is shifting towards environmentally benign options like water. orientjchem.org

Alternative Acylating Agents: The use of milder and safer acylating agents, such as acetonitrile (B52724), is being explored as an alternative to more hazardous reagents like acetyl chloride and acetic anhydride (B1165640). nih.gov

Biomass-Derived Feedstocks: There is growing interest in using renewable resources, such as chitin, to produce nitrogen-containing furan (B31954) derivatives, which could potentially serve as precursors or analogues in related syntheses. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation offers a way to accelerate reactions, often leading to higher yields and cleaner products in shorter reaction times, which aligns with the goals of green chemistry. researchgate.net

A summary of various eco-friendly approaches for N-acylation is presented in the table below.

| Method | Key Features | Reference |

| Catalyst-Free Acylation | Eliminates the need for a catalyst, simplifying the process and reducing waste. | orientjchem.org |

| Solvent-Free Acylation | Reactions are conducted without a solvent, minimizing environmental pollution. | scielo.br |

| Acylation in Water | Utilizes water as a green solvent. | orientjchem.org |

| Microwave-Assisted Synthesis | Employs microwave energy to accelerate reactions and improve efficiency. | researchgate.net |

| Use of Acetonitrile as Acylating Agent | Acetonitrile serves as a milder and safer alternative to traditional acylating agents. | nih.gov |

Innovation in Catalyst Systems for Enhanced Reaction Efficiency and Selectivity

Catalysis is a cornerstone of modern chemical synthesis, and continuous innovation in this area is crucial for improving the efficiency and selectivity of reactions. For the synthesis of amides and acetamides, several promising avenues of research are emerging:

Heterogeneous Catalysts: The use of solid catalysts, such as alumina, offers advantages in terms of easy separation and reusability, contributing to more sustainable processes. nih.gov Other heterogeneous catalysts like sulfated titania and nickel-based nanocatalysts are also being investigated for direct amide synthesis. mdpi.comnih.gov

Organocatalysis: Organocatalysts, which are small organic molecules, are gaining traction as alternatives to metal-based catalysts. acs.org For example, boronic acids have been shown to catalyze amidation reactions effectively. sigmaaldrich.com

Photoredox Catalysis: Visible-light photoredox catalysis provides a sustainable and efficient platform for activating organic molecules under mild conditions, enabling novel pathways for amide synthesis. nih.gov

Dual Catalytic Systems: Combining different types of catalysts can lead to synergistic effects, enabling challenging transformations. For instance, a dual system of an iridium photocatalyst and a nickel catalyst has been used for the direct carbamoylation of aryl halides. nih.gov

Advanced Catalyst Design: The development of novel catalysts, such as chiral cyclic isothiourea for atropenantioselective N-acylation, allows for the synthesis of complex molecules with high precision. acs.org

The table below highlights some innovative catalyst systems for amide synthesis.

| Catalyst System | Type of Reaction | Advantages | Reference |

| Alumina (Al2O3) | N-acetylation with acetonitrile | Low-cost, reusable, environmentally friendly | nih.gov |

| Nickel-based nanocatalysts | Reductive amidation of esters | High selectivity, step-economy | nih.gov |

| Boronic acids | Amidation of carboxylic acids | Organocatalytic, waste-free | sigmaaldrich.com |

| Visible-light photoredox catalysts | Radical-based amide synthesis | Sustainable, mild reaction conditions | nih.gov |

| Chiral cyclic isothiourea | Atropenantioselective N-acylation | High enantioselectivity | acs.org |

Application of Artificial Intelligence and Machine Learning in Chemical Synthesis and Reaction Prediction

For a compound like this compound, AI and ML could be applied in several ways:

Predictive Modeling: AI models can be trained on existing reaction data to predict the yield, selectivity, and potential byproducts of a given reaction, saving time and resources on experimental trial and error. nih.govchemai.io

Retrosynthesis Planning: AI-powered tools can assist in designing synthetic routes by working backward from the target molecule to identify commercially available starting materials. acs.org

Reaction Optimization: Machine learning algorithms can analyze the effects of various reaction parameters (e.g., temperature, solvent, catalyst) to identify the optimal conditions for maximizing yield and purity. chemeurope.com

Discovery of Novel Reactions: By analyzing patterns in chemical reactivity, AI can help chemists discover new and unexpected chemical transformations. nih.gov

Exploration of Undiscovered Chemical Transformations and Derivatizations

The structure of this compound provides a versatile scaffold for further chemical modification, opening up avenues for the synthesis of new derivatives with potentially interesting properties. Future research in this area could focus on:

Modifications of the Acetyl Group: The acetyl group can undergo a variety of transformations, such as reduction to an alcohol, oxidation, or conversion to other functional groups, leading to a diverse range of new compounds.

Reactions at the N-Ethylacetamide Moiety: The amide bond can be hydrolyzed, or the ethyl group can be modified, providing further opportunities for derivatization.

Substitution on the Aromatic Ring: The phenyl ring can be subjected to electrophilic or nucleophilic aromatic substitution reactions to introduce additional functional groups, which can significantly alter the molecule's properties. tandfonline.com

Click Chemistry: The use of "click" chemistry, such as the synthesis of 1,2,3-triazoles, offers an efficient and reliable way to create new derivatives by linking the N-phenylacetamide core to other molecular fragments. rsc.org

Chemical De-N-glycosylation: Although typically applied to glycoproteins, the principles of cleaving N-linked structures could inspire novel de-acylation or de-alkylation strategies under specific conditions. nih.gov

The exploration of these and other chemical transformations will undoubtedly lead to the discovery of new derivatives of this compound with unique chemical and physical properties.

Q & A

Q. What are the key synthetic pathways for N-(3-Acetylphenyl)-N-ethylacetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis involves two primary steps:

Acetylation : Reacting 3-aminoacetophenone with acetic anhydride under basic conditions to form N-(3-acetylphenyl)acetamide .

Ethylation : Introducing the ethyl group via alkylation agents (e.g., ethyl bromide) in the presence of a base like potassium carbonate.

- Critical Parameters :

- Temperature : Optimal acetylation occurs at 80–100°C, while alkylation requires reflux in polar aprotic solvents (e.g., DMF) .

- By-product Management : Monitor for unreacted intermediates (e.g., residual 3-aminoacetophenone) using HPLC or GC-MS .

Q. How can researchers characterize this compound to confirm structural integrity?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR : H and C NMR to verify acetyl (δ ~2.5 ppm) and ethyl (δ ~1.2–1.4 ppm) groups .

- FT-IR : Confirm amide C=O stretch (~1650 cm) and acetyl C=O (~1700 cm) .

- Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (CHNO, theoretical 205.11 g/mol) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water to prevent contamination .

Advanced Research Questions

Q. How does the acetyl methyl torsion in this compound affect its conformational stability?

- Methodological Answer :

- Microwave Spectroscopy : Gas-phase studies reveal the most stable conformer has a planar acetyl group with torsional angles of ~0° for the methyl group .

- Quantum Calculations : DFT (B3LYP/6-311++G**) predicts energy barriers for rotation (~5–8 kJ/mol), influencing drug-receptor interactions .

Q. What strategies optimize the synthesis of this compound derivatives for enhanced bioactivity?

- Methodological Answer :

- Functionalization : Introduce halogens (e.g., bromine at the acetamide position) via nucleophilic substitution to improve electrophilicity .

- Reaction Design : Use coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups, leveraging the acetylphenyl scaffold for targeted biological activity .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer :

- Meta-Analysis : Compare datasets on antibacterial efficacy (e.g., MIC values) across studies, adjusting for solvent effects (DMSO vs. aqueous) .

- Mechanistic Studies : Use enzyme inhibition assays (e.g., GABA receptor binding for zaleplon analogs) to clarify structure-activity relationships .

Q. What analytical methods detect and quantify trace impurities in this compound batches?

- Methodological Answer :

- Chromatography : UPLC-PDA to identify dimethylformamide (DMF) residuals from synthesis (retention time ~2.3 min) .

- Limit Tests : ICP-MS for heavy metals (e.g., Pd from catalytic steps) with detection limits <1 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.